DOTA-tri(α-cumyl Ester)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

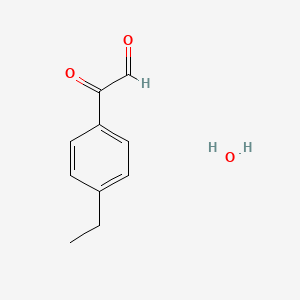

DOTA-tri(α-cumyl Ester) is a chemical compound with the molecular formula C43H58N4O8 and a molecular weight of 758.943 . It is used as a reactant/reagent in the synthetic preparation of DOTA-tris(methylphenylethyl) ester, which is a bifunctional prochelator for the preparation of DOTA-peptide conjugates.

Synthesis Analysis

The synthesis of DOTA-tri(α-cumyl Ester) involves the use of solid-phase synthesis methods . The DOTA chelator is prepared from a cyclen precursor on solid-phase and is then linked to peptides . This method is considered efficient and cost-effective, and it facilitates the rapid, high-purity preparation of DOTA-linked peptides for imaging and therapy .Molecular Structure Analysis

The molecular structure of DOTA-tri(α-cumyl Ester) includes a central 12-membered tetraaza ring, which contains four nitrogen atoms . The compound also contains three α-cumyl ester groups attached to the DOTA core .Chemical Reactions Analysis

The chemical reactions involving DOTA-tri(α-cumyl Ester) primarily involve its use as a reactant in the synthesis of DOTA-peptide conjugates. The DOTA chelator, prepared from a cyclen precursor on solid-phase, is linked to peptides and then radiolabeled with 68 Ga .Physical And Chemical Properties Analysis

DOTA-tri(α-cumyl Ester) has a molecular weight of 758.943 and an accurate mass of 758.425 . Its molecular formula is C43H58N4O8 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Synthesis of DOTA Monoamides : DOTA tris(phenylmethyl) ester, a derivative of DOTA, is synthesized for creating DOTA monoamide gadolinium complexes. These complexes are used in mixed micelles as MRI contrast agents (Anelli et al., 2001).

Facile Synthesis for Lanthanide Ion Chelation : DOTA-Tris(t)Bu ester, a precursor chelating agent for lanthanide ions, is synthesized for improved targeting specificity, intracellular delivery, and bio-compatibility in molecular imaging (Li, Winnard, & Bhujwalla, 2009).

Improved Syntheses for Multiple Derivatives : Research on DOTA derivatives like tris-tBu-DOTA, tris-benzyl-DOTA, and thiol-DOTA demonstrates their applicability in multimerization reactions with PAMAM dendrimers, impacting cancer diagnosis and therapy (Wängler et al., 2008).

Imaging and Therapy

Peptide Conjugates for Molecular Imaging : DOTA-tris(OPp ester) is used in the synthesis of DOTA-peptide conjugates for molecular imaging and therapy with radionuclides, highlighting its importance in clinical applications (Jamous, Haberkorn, & Mier, 2012).

Protein Functionalization for Diagnostic Imaging : DOTA esters are utilized for the functionalization of proteins, demonstrating their use in diagnostic imaging and the development of high-yield conjugation methods (Mier et al., 2005).

Solid-phase Synthesis of DOTA-functionalized Peptides : Research on solid-phase synthesis compatible DOTA-tris-(t-Bu ester) explores new methods for the preparation of metal chelating agents, advancing the development of molecular imaging agents (Okarvi & Aljammaz, 2019).

Modification of Proteins with DOTA for Imaging : A water-soluble method for attaching DOTA to proteins significantly improves the specific activity and stability of radiolabeled immunoconjugates, impacting imaging techniques (Lewis, Raubitschek, & Shively, 1994).

Wirkmechanismus

The mechanism of action of DOTA-tri(α-cumyl Ester) is primarily related to its role as a chelating agent. DOTA is one of the most widely used macrocyclic ligands for the development of new metal-based imaging and therapeutic agents due to its ability to form stable and inert complexes under physiological conditions .

Zukünftige Richtungen

The future directions for DOTA-tri(α-cumyl Ester) involve its use in the development of new metal-based imaging and therapeutic agents . The synthetic methodology described allows versatile, site-specific introduction of DOTA into peptides, which can facilitate the development of DOTA-linked molecular imaging and therapy agents for clinical translation .

Eigenschaften

CAS-Nummer |

1412494-57-5 |

|---|---|

Molekularformel |

C₄₃H₅₈N₄O₈ |

Molekulargewicht |

758.94 |

Synonyme |

1,4,7-Tris(1-methyl-1-phenylethyl) 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid Ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)

![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)